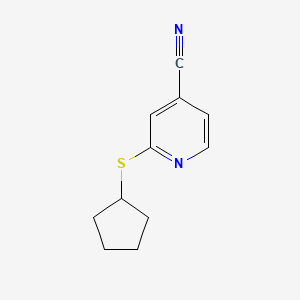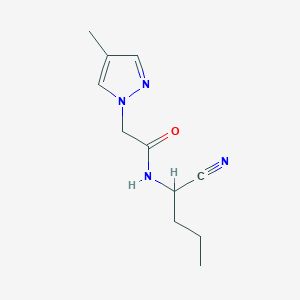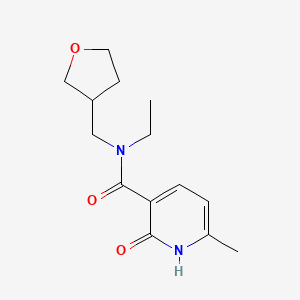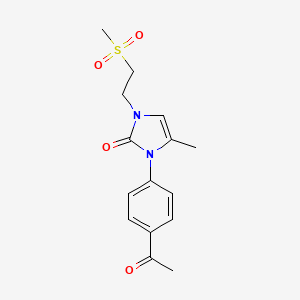![molecular formula C14H23NO4S2 B7572833 N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring substituted with a tert-butyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with ethanesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt biological pathways and processes, making it useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: Another compound with a tert-butyl group on a phenyl ring, used as an antioxidant.
N-Butylbenzenesulfonamide: A sulfonamide with a butyl group, used as a plasticizer.
Uniqueness
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide is unique due to its specific combination of a tert-butyl-substituted phenyl ring and a sulfonamide group. This structure imparts distinct chemical properties, making it valuable in various research applications.
Propiedades
IUPAC Name |
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S2/c1-5-21(18,19)15-10-11-20(16,17)13-8-6-12(7-9-13)14(2,3)4/h6-9,15H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQPTKPXIGUNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572755.png)
![2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B7572757.png)

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)
![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)
![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)


![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)



